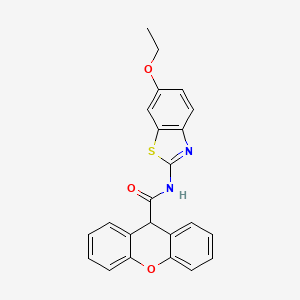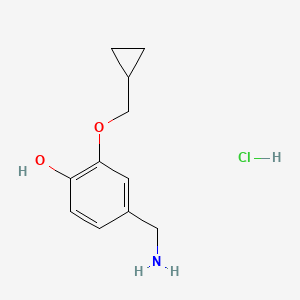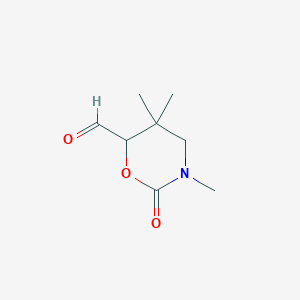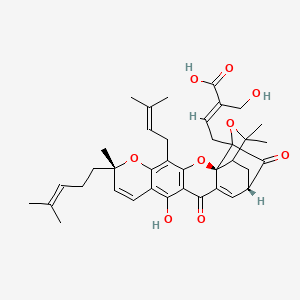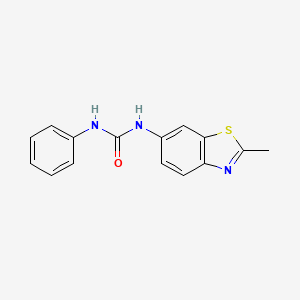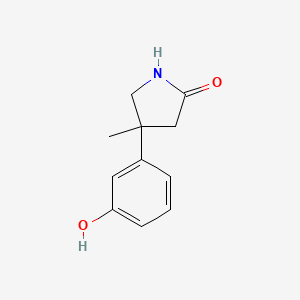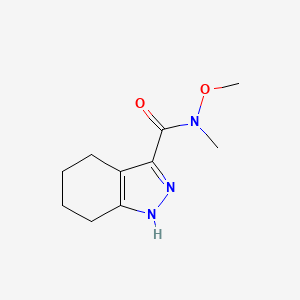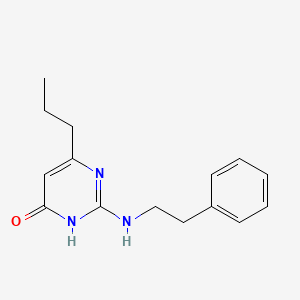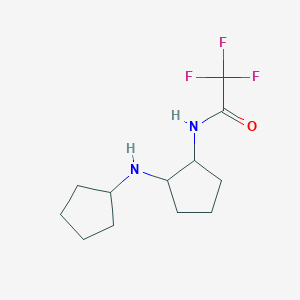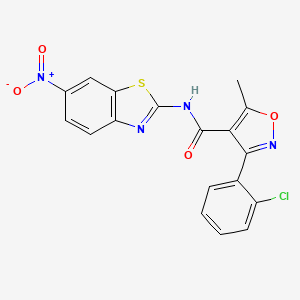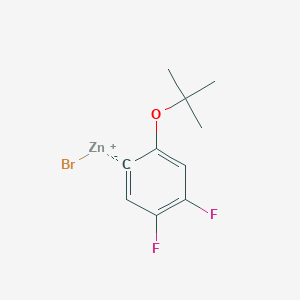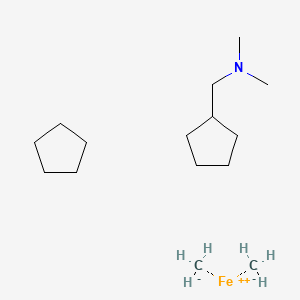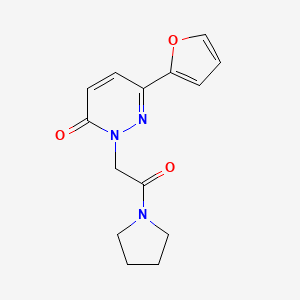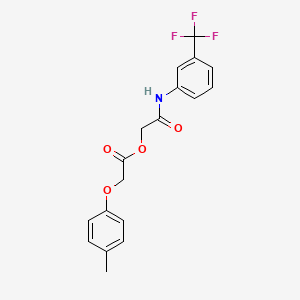
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-(p-tolyloxy)acetate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products .
Scientific Research Applications
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the phenyl ring play crucial roles in its binding affinity and specificity. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)(phenyl)amino]acetic acid: This compound shares structural similarities with 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-(p-tolyloxy)acetate, including the presence of a trifluoromethyl group and an oxo group.
Methyl 2-(3-(trifluoromethyl)phenyl)acetate: Another similar compound with a trifluoromethyl group and a phenyl ring, used in various chemical reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H16F3NO4 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C18H16F3NO4/c1-12-5-7-15(8-6-12)25-11-17(24)26-10-16(23)22-14-4-2-3-13(9-14)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) |
InChI Key |
RFLCDUPDHHFNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


